molecular formula C10H8Cl2NO4P B1608555 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione CAS No. 52198-45-5

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Cat. No. B1608555
CAS RN: 52198-45-5
M. Wt: 308.05 g/mol
InChI Key: JQAGSZKTCJBFCO-UHFFFAOYSA-N
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Description

“2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione” is a chemical compound . It is a derivative of isoindole, which consists of a benzene ring fused with pyrrole . Isoindole and its derivatives are rarely encountered in the technical literature, but they are useful commercially and occur naturally .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, which are an important group of medicinal substances, has been studied extensively . These compounds have been obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .


Chemical Reactions Analysis

Isoindole and its derivatives have diverse chemical reactivity . The synthesis process of isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .

Future Directions

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . The search for new, safe, and effective synthetic drugs is a constant need . The development of these compounds is a subject of substantial interest and ingenuity among researchers . The increasing emphasis on sustainable and environmentally friendly synthesis approaches has gained traction, adding further depth to the synthetic repertoire .

properties

IUPAC Name

2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGSZKTCJBFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400439
Record name 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

CAS RN

52198-45-5
Record name 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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